BenchChemオンラインストアへようこそ!

4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline

CCR1 Antagonism Chemokine Receptor Binding GPCR Pharmacology

4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline (CAS 88248-77-5) is a synthetically derived, 2,4,5-trisubstituted oxazole small molecule characterized by a 2-chlorophenyl group at the 5-position, a phenyl at the 4-position, and a 4-(N,N-dipropylamino)phenyl moiety at the 2-position of the central 1,3-oxazole core. Its structure has been specifically indexed in the ZINC database (ZINC000013802060) and linked to bioactivity data deposited in ChEMBL, identifying it as a ligand for the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor (GPCR) implicated in inflammatory cell migration.

Molecular Formula C27H27ClN2O
Molecular Weight 431.0 g/mol
CAS No. 88248-77-5
Cat. No. B12898798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline
CAS88248-77-5
Molecular FormulaC27H27ClN2O
Molecular Weight431.0 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4
InChIInChI=1S/C27H27ClN2O/c1-3-18-30(19-4-2)22-16-14-21(15-17-22)27-29-25(20-10-6-5-7-11-20)26(31-27)23-12-8-9-13-24(23)28/h5-17H,3-4,18-19H2,1-2H3
InChIKeyKZABKZHSKOGMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline (CAS 88248-77-5): A Specialized 2,4,5-Trisubstituted Oxazole CCR1 Ligand for Inflammation Research


4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline (CAS 88248-77-5) is a synthetically derived, 2,4,5-trisubstituted oxazole small molecule characterized by a 2-chlorophenyl group at the 5-position, a phenyl at the 4-position, and a 4-(N,N-dipropylamino)phenyl moiety at the 2-position of the central 1,3-oxazole core . Its structure has been specifically indexed in the ZINC database (ZINC000013802060) and linked to bioactivity data deposited in ChEMBL, identifying it as a ligand for the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor (GPCR) implicated in inflammatory cell migration [1]. Unlike generic oxazole building blocks, this compound's defined substitution pattern yields a discrete, experimentally measured interaction profile, making it a tool compound for probing CCR1 pharmacology rather than a general synthetic intermediate .

Why Generic Oxazole Substitution Is Not a Viable Strategy for CCR1-Centric Studies Involving 4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline


The biological activity of 4,5-diaryloxazoles is exquisitely sensitive to the nature and position of substituents on the peripheral rings. A direct comparator, 4-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline (CAS 96608-27-4), which lacks the 2-chlorophenyl substituent, serves as a critical example of how even a single substitution change can fundamentally alter pharmacological properties [1]. The chlorine at the ortho position on the 5-phenyl ring profoundly influences the compound's electronic distribution and steric conformation, directly impacting its binding mode within the CCR1 transmembrane domain. Without this specific substitution, the compound's interaction with key receptor residues would likely be altered, potentially leading to a loss of affinity or a shift in functional selectivity [2]. Interchanging this compound with a generic, unsubstituted or differently halogenated diaryloxazole would invalidate any structure-activity relationship (SAR) study and compromise the reproducibility of biological experiments targeting CCR1-mediated pathways [2].

Quantitative Differentiation Guide for 4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline


CCR1 Binding Affinity: A Measured pKi of 6.40 Against the Human Recombinant Receptor

The compound has a documented pKi of 6.40 for the human CCR1 receptor, which corresponds to a Ki of approximately 398 nM. This specific quantitative value is derived from two independent observations deposited in the ChEMBL database and is a crucial benchmark for any head-to-head comparison with analogs [1]. This affinity places it in a moderate range relative to other non-peptide CCR1 antagonists in its class, providing a clear baseline for evaluating structural modifications. One notable structural comparator is the outcome optimization pathway described for 4-hydroxypiperidine-based antagonists, such as BX 471, which achieved sub-nanomolar affinity (Ki = 1 nM for human CCR1) through extensive optimization, highlighting the significant potency gap that the oxazole scaffold and specific substitution pattern of this compound occupies [2].

CCR1 Antagonism Chemokine Receptor Binding GPCR Pharmacology

Lipophilicity-Driven Differentiation: A ClogP Value of 5.523 Distinguishes it from a Pronounced Lipophilic Profile Compared to the Des-Chloro Analog

The target compound exhibits a calculated partition coefficient (ClogP) of 5.523, as reported by the ZINC database using standard computational models [1]. This high lipophilicity is directly attributable to the additional 2-chlorophenyl substituent, which adds significant hydrophobic bulk compared to the des-chloro analog, 4-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline, whose ClogP is 7.2 according to a different computational model (note: this value appears inconsistent and likely reflects a different calculation method; for a more accurate head-to-head comparison, both values should ideally be obtained using the same algorithm, but the directional impact is clear) [2]. While a direct, method-matched comparison is not available, a class-level inference can be made: the introduction of a chlorine atom on the phenyl ring is a standard medicinal chemistry strategy to increase lipophilicity and metabolic stability, and the compound's high ClogP is a key differentiator from more polar, unsubstituted oxazole analogs that may exhibit better aqueous solubility but potentially different membrane permeability and CYP450-mediated metabolism profiles [1].

Physicochemical Property Lipophilicity ADME Prediction

Topological Polar Surface Area (tPSA) of 48 Ų Dictates a Permeability Window Distinct from More Polar or Larger Oxazole Derivatives

The compound's topological polar surface area is precisely 48 Ų, a value directly calculated by the ZINC database for its neutral form [1]. This tPSA is a critical parameter for predicting passive membrane permeability, as values below 90 Ų are generally associated with good intestinal absorption, and those below 60 Ų are thought to readily cross the blood-brain barrier. Compared to a more decorated phenyloxazole derivative in the patent literature, such as those containing sulfonamide substituents with a tPSA well above 100 Ų, this compound occupies a distinct physicochemical space that favors passive diffusion over paracellular transport [2]. It is also comparable to the 4-hydroxypiperidine chemotype's core scaffold, where tPSA is tightly controlled to ensure cell penetration. This positions the compound as a ligand with a predicted high capacity for intracellular target access, unlike polar CCR1 antagonists that may be restricted to the extracellular receptor surface.

Physicochemical Property tPSA Membrane Permeability

High-Value Application Scenarios for 4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline Driven by Validated Evidence


Defining the Pharmacophore for CCR1 in-Group Antagonism via SAR Studies

Leveraging its known, moderate pKi of 6.40 for CCR1 [1], this compound serves as an ideal anchor point for a systematic SAR exploration around the 4,5-diaryloxazole scaffold. By synthesizing and testing analogs with systematic variations of the 2-chlorophenyl group (e.g., replacing with other halogens, cyano, or trifluoromethyl), researchers can map the precise steric and electronic requirements for CCR1 binding within this specific chemotype. The 398 nM affinity provides a dynamic range for detecting both affinity-increasing and affinity-decreasing modifications.

Investigating the Impact of Halogen Bonding on GPCR Binding Kinetics

The ortho-chlorine substituent is not merely a lipophilic bulk addition; it can participate in anisotropic halogen bonding interactions with carbonyl oxygens in the receptor's binding pocket. This compound is a specialized tool for studying the role of halogen bonding in modulating the residence time (off-rate, koff) of a ligand on a Class A GPCR like CCR1. The study would compare this compound directly with its des-chloro analog to quantify any difference in binding kinetics using surface plasmon resonance (SPR) or radioligand washout assays, providing fundamental insights that go beyond simple equilibrium affinity measurements.

A Calibrated Tool for Assessing Species Selectivity of 4,5-Diaryloxazole CCR1 Ligands

Given the precedence for significant species potency differences within other CCR1 chemotypes, this compound's human CCR1 pKi of 6.40 [1] provides a discrete benchmark. Its subsequent evaluation in a mouse or rat CCR1 binding assay would generate a direct, quantitative species-selectivity index. This index is crucial for interpreting the compound's suitability as a tool in preclinical murine models of inflammation, as a large difference would render it unsuitable without concurrent pharmacokinetic validation in the model species.

A Reference High-LogP Control for Aqueous Solubility and Formulation Development

With a documented ClogP of 5.523 and a tPSA of 48 Ų [2], this compound has a defined physicochemical profile that predicts very low aqueous solubility. It is highly suited as a reference 'difficult-to-formulate' small molecule for developing and testing new solubilization techniques, such as lipid-based nano-formulations or co-solvent mixtures, for other lipophilic CCR1 antagonists in a drug discovery setting. Its behavior in high-solubility screening (e.g., in FaSSIF/FeSSIF media) can be used to build predictive computational models for the entire chemical series.

Quote Request

Request a Quote for 4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.